N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound featuring a benzothiazole ring system linked to a pyridine carboxamide group, and a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves several steps:
Formation of the benzothiazole core: This may start with a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.
Introduction of the pyridine carboxamide group: This involves coupling reactions, such as amidation, where the carboxylic acid group of the pyridine derivative reacts with an amine.
Addition of the diethylsulfamoyl group: A sulfonamide formation reaction, where diethylamine reacts with a chlorosulfonated intermediate.
Industrial Production Methods
Industrial-scale production might employ:
Optimized reaction conditions: to enhance yield and purity, such as controlled temperatures, pressures, and pH levels.
Continuous flow synthesis: to maximize efficiency and scalability.
Purification techniques: like recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the sulfamoyl group, potentially forming sulfoxides or sulfones.
Reduction: Possible reduction reactions at the nitro groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Commonly occur in the presence of acids or bases, using catalysts like palladium or copper.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced amines or hydrocarbons.
Substitution products: Varied, depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound's unique structure can act as a catalyst in organic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound might serve as a lead molecule for designing drugs targeting specific biological pathways, such as enzyme inhibition or receptor binding.
Industry
Dyes and Pigments: Its aromatic structure may be modified to create dyes or pigments.
Polymers: Potential use as a monomer in the production of specialty polymers.
Mechanism of Action
Effects and Molecular Targets
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.
Receptor Interaction: It may interact with cellular receptors, affecting signal transduction pathways.
Pathways Involved
Metabolic Pathways: It might interfere with or modulate metabolic pathways, impacting cellular processes.
Comparison with Similar Compounds
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Highlights of Uniqueness
Structure: The diethylsulfamoyl group differentiates it from similar compounds, potentially affecting its chemical reactivity and biological activity.
Applications: Its unique properties might offer advantages in specific applications, like improved efficacy in medicinal chemistry or novel uses in material science.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-8-14-15(10-13)25-17(19-14)20-16(22)12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSWGCCAFARGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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